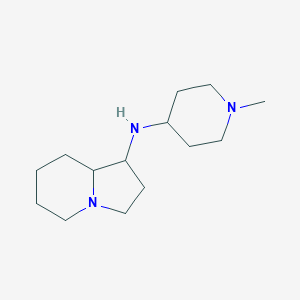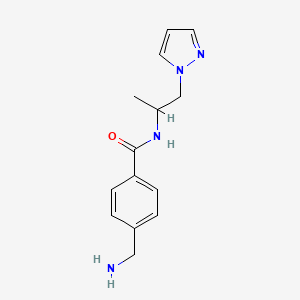![molecular formula C10H9ClFNO3 B7557473 Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate, commonly known as MCAF, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of benzoates, which are known for their diverse biological and pharmacological activities. MCAF has shown promising results in various research studies, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of MCAF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MCAF has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C, which is involved in the regulation of cellular signaling pathways. Additionally, MCAF has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MCAF has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells. MCAF has also been found to inhibit cell proliferation, which is important for the prevention of cancer. Additionally, MCAF has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
MCAF has several advantages for lab experiments. It is easy to synthesize, and the yield of the final product is high. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. Additionally, MCAF has been extensively studied for its potential applications in medicinal chemistry.
However, there are also some limitations associated with the use of MCAF in lab experiments. It is important to note that the mechanism of action of MCAF is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the toxicity of MCAF is not well characterized, and its safety profile should be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for the study of MCAF. One potential direction is to further investigate its mechanism of action and molecular targets. This could involve the use of proteomics and genomics approaches to identify the proteins and genes that are affected by MCAF. Another potential direction is to investigate the safety and toxicity of MCAF in animal models and clinical trials. This could involve the use of various toxicological and pharmacological assays to evaluate the safety profile of MCAF. Additionally, further studies could be conducted to investigate the potential applications of MCAF in the treatment of various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate is a chemical compound that has shown promising results in various research studies. It has potential applications in medicinal chemistry, particularly in the treatment of cancer, inflammation, and viral infections. The synthesis of MCAF is easy, and the yield of the final product is high. However, further research is needed to elucidate its mechanism of action, molecular targets, and safety profile.
合成法
The synthesis of MCAF involves the reaction between 2-chloroacetyl chloride and 4-fluoroaniline, followed by the esterification of the resulting amine with methyl benzoate. The reaction is carried out under controlled conditions, and the yield of the final product is high. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
MCAF has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In particular, MCAF has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, MCAF has been found to have antiviral activity against the influenza virus.
特性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c1-16-10(15)7-3-2-6(12)4-8(7)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARATICLGYOERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
![N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide](/img/structure/B7557411.png)
![2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557421.png)
![4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid](/img/structure/B7557428.png)

![2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557432.png)
![2-chloro-N-[3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7557440.png)

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide](/img/structure/B7557456.png)
![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)